molecular formula C18H17Cl2NO B1360456 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone CAS No. 898775-01-4

3,5-Dichloro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1360456
CAS No.: 898775-01-4
M. Wt: 334.2 g/mol
InChI Key: AOCSLRUFTYSNFD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Dichloro-2’-pyrrolidinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 3,5-dichlorobenzoyl chloride with 2-pyrrolidinomethyl benzene under specific conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,5-Dichloro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-2’-pyrrolidinomethyl benzophenone has been extensively studied in scientific research. Its applications include:

Mechanism of Action

The compound exerts its effects primarily through its interaction with the mu-opioid receptor. Upon binding to this receptor, it activates downstream signaling pathways that result in analgesic effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channels.

Comparison with Similar Compounds

3,5-Dichloro-2’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:

    3,5-Dichlorobenzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical properties.

    2’-Pyrrolidinomethyl benzophenone: Does not have the dichloro substituents, affecting its reactivity and interactions.

    Benzophenone: The parent compound without any substituents, used as a baseline for comparison.

The uniqueness of 3,5-Dichloro-2’-pyrrolidinomethyl benzophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCSLRUFTYSNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643671
Record name (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-01-4
Record name (3,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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